molecular formula C10H15NO3S B2864729 2-Methoxy-N-methyl-1-phenylethanesulfonamide CAS No. 2138304-87-5

2-Methoxy-N-methyl-1-phenylethanesulfonamide

Cat. No.: B2864729
CAS No.: 2138304-87-5
M. Wt: 229.29
InChI Key: BKSGXRGICNFWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-methyl-1-phenylethanesulfonamide (CAS 2138304-87-5) is a chemical compound with the molecular formula C 10 H 15 NO 3 S and a molecular weight of 229.30 g/mol . As a sulfonamide derivative, this compound belongs to a class of molecules that are highly significant in medicinal chemistry and pharmaceutical research . Sulfonamides are a crucial structural motif in drug design and development, known for their diverse pharmacological activities which include antibacterial, antitumor, diuretic, hypoglycemic, and anti-inflammatory properties . While specific biological data for this compound is not fully established in the current literature, its structural features make it a valuable building block for researchers. The scaffold serves as a promising candidate for the development of novel therapeutic agents, particularly in the areas of oncology and endocrinology . Recent research highlights the potential of novel sulfonamide-chalcone hybrids, which demonstrate potent antiproliferative effects against cancer cell lines, including those resistant to existing therapies, underscoring the continued relevance of the sulfonamide core in modern drug discovery . This product is intended for research applications such as method development, as a synthetic intermediate, or as an analytical reference standard. Please note: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methoxy-N-methyl-1-phenylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-11-15(12,13)10(8-14-2)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSGXRGICNFWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C(COC)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138304-87-5
Record name 2-methoxy-N-methyl-1-phenylethane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Sulfonamide Core Formation

The sulfonamide group is typically introduced via reaction of sulfonyl chlorides with amines. A protocol adapted from endothelin receptor antagonist synthesis involves:

  • Sulfonyl Chloride Preparation : 2-Phenylethanesulfonyl chloride is synthesized by chlorination of 2-phenylethanethiol using N-chlorosuccinimide (NCS) in dichloromethane/water (yield: 56%).
  • Ammonolysis : The sulfonyl chloride reacts with methylamine in tetrahydrofuran (THF) at -20°C, followed by neutralization with HCl to yield N-methyl-2-phenylethanesulfonamide (83% yield).
  • Potassium Salt Isolation : Treatment with potassium tert-butoxide in methanol generates the potassium sulfonamide salt, critical for subsequent coupling reactions.

Key Data :

Step Reagents/Conditions Yield Purity
Sulfonyl Chloride NCS, CH₂Cl₂/H₂O, 3 h 56% 95%
Ammonolysis Methylamine, THF, -20°C 83% >99%
Salt Formation KOtBu, MeOH 89% 98%

Methoxy Group Introduction

The 2-methoxy substituent is installed via Williamson ether synthesis or nucleophilic substitution:

  • Ethylene Glycol Intermediate : A dichloropyrimidine intermediate (e.g., 5-(2-methoxyphenoxy)-6-chloropyrimidine) is treated with sodium hydride and ethylene glycol at 90–100°C to form the 2-methoxyethyl sidechain.
  • Alternative Route : Ethanolamine is derivatized via azeotropic dehydration with benzaldehyde to form an imine, followed by methylation with methyl iodide under alkaline conditions (56–84% yield).

Optimization Insight :

  • Temperature Sensitivity : Reactions above 100°C promote elimination byproducts, necessitating strict temperature control.
  • Solvent Choice : Dimethoxyethane (DME) enhances selectivity for methoxy group installation compared to THF.

Coupling Strategies for Final Assembly

Pyrimidine-Based Coupling

In a protocol for endothelin antagonists, the potassium sulfonamide salt reacts with dichloropyrimidines in dimethyl sulfoxide (DMSO) at room temperature:

  • Monochloride Intermediate : Coupling at 22°C for 24–48 h yields a monochloro-pyrimidine intermediate (89% yield).
  • Sidechain Installation : Sodium hydride-mediated alkoxylation introduces the 2-methoxyethyl group, followed by crystallization from methanol.

Direct Alkylation Approach

A one-pot method combines N-methyl-2-phenylethanesulfonamide with 2-methoxyethyl bromide in the presence of potassium carbonate in acetonitrile (reflux, 12 h). This route achieves 78% yield but requires rigorous drying to avoid hydrolysis.

Comparative Efficiency :

Method Yield Purity Byproducts
Pyrimidine Coupling 89% >99% <1% dichloride
Direct Alkylation 78% 97% 5% hydrolyzate

Alternative Synthetic Pathways

Iron-Promoted Sulfonylation

An Fe-mediated reaction between nitroarenes and sulfonyl halides in aqueous medium provides a green chemistry route. Nitro groups are reduced in situ to amines, which react with sulfonyl chlorides to form sulfonamides (60–85% yield). Applied to 2-methoxyphenylethane derivatives, this method avoids harsh bases but requires Fe dust as a reductant.

Microwave-Assisted Synthesis

Accelerated coupling using microwave irradiation (150°C, 30 min) in DMSO improves yields to 92% while reducing reaction time from 48 h to 30 min. This method is scalable but demands specialized equipment.

Purification and Characterization

Crystallization Techniques

  • Solvent Screening : Methanol/water (4:1) achieves >99.7% purity by precipitating unreacted starting materials.
  • Chromatography : Silica gel chromatography with heptane/ethyl acetate (10:1) resolves stereoisomers (Rf = 0.32).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 3.83 (s, 3H, OCH₃), 3.05–3.11 (m, 2H, CH₂SO₂), 2.93–2.99 (m, 2H, CH₂Ph).
  • ¹³C NMR : 140.1 (ipso-C), 61.1 (OCH₃), 32.0 (NCH₃), 19.8 (CH₂SO₂).
  • LC-MS : [M + H]⁺ = 230.1, confirming molecular weight.

Industrial-Scale Considerations

The patent CN103936599A highlights a cost-effective route using ethanolamine as a precursor:

  • Aldimine Formation : Benzaldehyde and ethanolamine undergo azeotropic dehydration.
  • Methylation : Methyl iodide in NaOH/THF installs the methoxy group.
  • Deprotection : HCl in dioxane removes the benzyl group, yielding 2-methoxyethylamine hydrochloride (56–84% yield).

Advantages :

  • Low Cost : Ethanolamine is 80% cheaper than commercial 2-methoxyethylamine.
  • Waste Reduction : Benzaldehyde is recovered and reused, minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methyl-1-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

2-Methoxy-N-methyl-1-phenylethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-methyl-1-phenylethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a modulation of biological processes. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, thereby affecting cellular functions .

Comparison with Similar Compounds

Key Observations:

In contrast, naphthalene-containing sulfonamides (e.g., ) exhibit even greater hydrophobicity, which may limit solubility but enhance binding to hydrophobic enzyme pockets.

Substituent Effects on Stability :

  • The N-methyl group in the target compound may confer metabolic stability over N-ethyl (e.g., ) or unsubstituted sulfonamides, as methyl groups are less prone to oxidative degradation.

Pharmacological Diversity :

  • Compounds with electron-withdrawing groups (e.g., formyl in ) or extended aromatic systems (e.g., ) are associated with antibacterial or fluorescent properties, whereas the target compound’s simpler structure may favor neurological applications.

Biological Activity

2-Methoxy-N-methyl-1-phenylethanesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a methoxy group and a sulfonamide moiety, which contribute to its unique chemical properties and biological interactions. This article reviews the synthesis, biological activity, mechanisms of action, and comparative studies related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-1-phenylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The process includes:

  • Formation of Intermediate : An intermediate sulfonate ester is formed.
  • Reaction with Methylamine : This intermediate is treated with methylamine to yield the final product.

The overall reaction can be summarized as follows:

2 Methoxy 1 phenylethanol+Methanesulfonyl chlorideTriethylamineIntermediateMethylamine2 Methoxy N methyl 1 phenylethanesulfonamide\text{2 Methoxy 1 phenylethanol}+\text{Methanesulfonyl chloride}\xrightarrow{\text{Triethylamine}}\text{Intermediate}\xrightarrow{\text{Methylamine}}\text{2 Methoxy N methyl 1 phenylethanesulfonamide}

Anticancer Properties

Recent studies have investigated the anticancer properties of various sulfonamide derivatives, including this compound. Research has shown that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines.

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against breast cancer cells (MCF7) and leukemia cells (K-562). The IC50 values indicated effective concentrations required to inhibit cell growth:
    • MCF7 Cells : IC50 = 2.5 μM
    • K-562 Cells : Similar potency observed.
    These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased levels of cleaved PARP and decreased expression of anti-apoptotic proteins like Bcl-2 .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit sulfonamide-sensitive enzymes, impacting various metabolic pathways.
  • Receptor Interaction : Potential interactions with specific receptors may modulate cellular signaling pathways involved in cell proliferation and apoptosis.

Comparative Studies

When compared to similar compounds, this compound shows unique properties due to its structural features:

CompoundStructural FeaturesBiological Activity
This compoundMethoxy group, SulfonamideAnticancer activity
2-Methoxy-N-methylethan-1-amineLacks sulfonamide moietyLimited biological activity
N-Methyl-2-phenylethan-1-amineLacks methoxy groupMinimal activity

This table illustrates that the combination of both functional groups in this compound contributes significantly to its biological efficacy.

Case Studies

A notable case study involved the evaluation of a series of chalconesulfonamides related to this compound. These compounds underwent rigorous testing for their antiproliferative effects across several cancer cell lines. The results indicated that modifications in the sulfonamide structure could enhance selectivity and potency against specific cancer types .

Q & A

Q. What are the critical steps in synthesizing 2-Methoxy-N-methyl-1-phenylethanesulfonamide, and how can reaction conditions be optimized for improved purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the sulfonamide core. Key steps include:
  • Sulfonylation : Reacting 1-phenylethanesulfonyl chloride with methylamine under controlled pH (8–9) to form the N-methylsulfonamide intermediate.
  • Methoxy Introduction : Using Williamson ether synthesis with methoxide ions, requiring anhydrous conditions and temperatures of 60–80°C to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to remove unreacted starting materials and byproducts.
    Optimization focuses on stoichiometric ratios, inert atmospheres (N₂/Ar), and real-time monitoring via TLC or HPLC to track intermediates .

Q. Which analytical techniques are most reliable for characterizing structural purity and confirming functional groups in this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (-OCH₃), N-methyl (-NCH₃), and aromatic protons. Chemical shifts for the sulfonamide group (SO₂N-) appear at δ 3.1–3.3 ppm (¹H) and δ 40–45 ppm (¹³C) .
  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., hydrolyzed sulfonic acid derivatives). Reverse-phase C18 columns with acetonitrile/water mobile phases are standard .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, particularly for chiral variants .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Methodological Answer :
  • Byproduct Formation : Hydrolysis of the methoxy group to hydroxyl derivatives under acidic conditions. Mitigated by maintaining anhydrous environments during methoxylation .
  • Residual Solvents : Ethanol or DMF traces detected via GC-MS. Reduced by vacuum drying and rotary evaporation.
  • Oxidation Products : Sulfoxide or sulfone byproducts monitored via IR spectroscopy (S=O stretches at 1150–1300 cm⁻¹) and minimized using antioxidant additives (e.g., BHT) .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonamide functionalization be elucidated using kinetic and isotopic labeling studies?

  • Methodological Answer :
  • Kinetic Profiling : Conduct time-resolved NMR or in-situ IR to monitor intermediate formation. For example, methoxy group introduction shows pseudo-first-order kinetics under excess methoxide .
  • Isotopic Labeling : Use deuterated methylamine (CD₃NH₂) or ¹⁸O-labeled methoxide to trace bond formation/cleavage sites via MS/MS fragmentation patterns .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict transition states and activation energies for sulfonamide alkylation .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation) across studies?

  • Methodological Answer :
  • Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, co-solvents). For instance, discrepancies in COX-2 inhibition may arise from variations in enzyme source (human recombinant vs. murine) .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing methoxy with ethoxy or varying phenyl substituents) to isolate pharmacophoric motifs .
  • Biophysical Validation : Surface Plasmon Resonance (SPR) or ITC quantifies binding affinities, distinguishing true inhibitors from assay artifacts .

Q. How does the compound’s stereochemistry influence its interactions with biological targets, and how can enantioselective synthesis be achieved?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution with lipases to separate enantiomers .
  • X-ray Crystallography : Co-crystallization with target proteins (e.g., carbonic anhydrase II) reveals enantiomer-specific hydrogen bonding with His94 and Thr199 .
  • Asymmetric Catalysis : Employ palladium-catalyzed allylic amination or organocatalysts (e.g., Cinchona alkaloids) for enantioselective N-methylation .

Q. What computational approaches predict the compound’s physicochemical properties (e.g., solubility, logP) for drug development?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict solubility in aqueous buffers by calculating free energy of solvation.
  • QSAR Models : Train algorithms on datasets of sulfonamide derivatives to correlate logP with methoxy and phenyl group contributions .
  • COSMO-RS : Estimates partition coefficients and identifies optimal salt forms (e.g., sodium or meglumine salts) for enhanced bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.